Ethyl N-chloro-4-phenylbutanimidate
Description
Ethyl N-chloro-4-phenylbutanimidate is a specialized organochlorine compound featuring an imidate functional group (O–C=N–) with an ethyl ester substituent, a central N-chloro moiety, and a 4-phenylbutanimidate backbone. This structure confers unique reactivity, particularly in nucleophilic substitution and electrophilic chlorination reactions. The imidate group serves as a versatile intermediate in organic synthesis, enabling the formation of amides, amidines, or heterocycles under mild conditions .
Properties
CAS No. |
202843-67-2 |
|---|---|
Molecular Formula |
C12H16ClNO |
Molecular Weight |
225.71 g/mol |
IUPAC Name |
ethyl N-chloro-4-phenylbutanimidate |
InChI |
InChI=1S/C12H16ClNO/c1-2-15-12(14-13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 |
InChI Key |
QYWXBBQKXXZZQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NCl)CCCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-chloro-4-phenylbutanimidate typically involves the reaction of ethyl 4-phenylbutanoate with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
Esterification: Ethyl 4-phenylbutanoate is prepared by esterifying 4-phenylbutanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Chlorination: The ester is then reacted with a chlorinating agent to introduce the chloro group, forming this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-chloro-4-phenylbutanimidate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydroxide (NaOH).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Reduction: Formation of ethyl 4-phenylbutanamine or ethyl 4-phenylbutanol.
Oxidation: Formation of 4-phenylbutanoic acid or other oxidized products.
Scientific Research Applications
Ethyl N-chloro-4-phenylbutanimidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl N-chloro-4-phenylbutanimidate involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the inhibition or activation of biological pathways, depending on the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Chloro-N-Phenyl-Phthalimide
Structural Differences :
- Ethyl N-chloro-4-phenylbutanimidate has a linear butanimidate chain with an ethyl ester, whereas 3-chloro-N-phenyl-phthalimide is cyclic, featuring a phthalimide core (two fused ketones) with a chloro and phenyl substituent (Fig. 1, ) .
- The imidate group in the target compound is more reactive than the phthalimide’s cyclic anhydride-like structure.
- Reactivity and Applications: 3-Chloro-N-phenyl-phthalimide is used to synthesize polyimide monomers (e.g., 3,3'-bis(N-phenylphthalimide)) for high-performance polymers . this compound’s linear structure and imidate group suggest utility in stepwise organic syntheses, such as forming amidines or coupling with nucleophiles.
Ethyl Esters (e.g., Ethyl Levulinate)
- Functional Group Contrast: Ethyl levulinate (, Fig. The imidate group in this compound allows for nucleophilic attack at the carbon adjacent to nitrogen, enabling transformations inaccessible to esters.
Synthesis :
Phosphonate Derivatives (e.g., PME Derivatives)
- Key Differences: Phosphonates (, Fig. 3) contain a C–PO(OR)₂ group, which is hydrolytically stable and mimics phosphate groups in biological systems.
Data Table: Comparative Analysis
Research Findings and Implications
Synthetic Flexibility: this compound’s imidate group enables diverse reactivity, contrasting with the static functionality of phthalimides or esters.
Stability vs. Reactivity : The phenyl group enhances stability but may reduce solubility in polar solvents compared to aliphatic esters like ethyl levulinate.
Unanswered Questions : Direct literature on this compound is sparse, necessitating further studies to validate its proposed applications, such as in polymer chemistry or medicinal chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
